molecular formula C12H12N2OS B2487368 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine CAS No. 340220-07-7

8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine

Cat. No.: B2487368
CAS No.: 340220-07-7
M. Wt: 232.30 g/mol
InChI Key: VJJQBKMQAKBKDC-UHFFFAOYSA-N
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Description

8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine is a chemical compound with the molecular formula C 12 H 12 N 2 OS and a molecular weight of 232.30 g/mol . It is supplied for research purposes and is strictly For Research Use Only. This compound is a functionalized naphthothiazole derivative, a privileged scaffold in medicinal chemistry known for yielding substances with diverse pharmacological activities. Research into similar naphtho[1,2-d]thiazol-2-amine structures has identified activators of calcium-activated potassium channels (KCa), which are potential targets for cardiovascular therapeutics . Furthermore, structural analogs of this compound have been investigated in other research contexts, such as the inhibition of bacterial methionine aminopeptidases for antimicrobial discovery . As a building block, it offers researchers a versatile template for the synthesis and exploration of novel molecules in drug discovery and chemical biology. Researchers can utilize this compound to develop new chemical entities for probing biological pathways or optimizing activity against specific targets.

Properties

IUPAC Name

8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-15-8-4-2-7-3-5-10-11(9(7)6-8)14-12(13)16-10/h2,4,6H,3,5H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJQBKMQAKBKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=C2N=C(S3)N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326049
Record name 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

340220-07-7
Record name 8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.

  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 62324-82-7

Anticancer Activity

Research indicates that derivatives of naphtho[1,2-d]thiazole exhibit significant anticancer properties. For instance, compounds related to this compound have shown efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study assessed the compound's ability to inhibit tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to untreated controls. The mean lifespan of treated mice was notably higher, indicating a selective cytotoxic effect on cancer cells without adversely affecting normal cells .

Cell Line IC50 (µM) Effect
HCT1160.4Inhibition of cell proliferation
A5491.68Induction of G2/M phase accumulation
HeLa0.2Significant cytotoxicity

The mechanism by which this compound exerts its effects involves the inhibition of tubulin polymerization and induction of apoptosis through both intrinsic and extrinsic pathways. This dual mechanism enhances its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research has indicated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several derivatives against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Methicillin-resistant S. aureus16
Escherichia coli64

These findings suggest that modifications to the naphtho[1,2-d]thiazole structure can enhance antibacterial properties, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Substituents on the aromatic rings and variations in the thiazole moiety significantly affect potency and selectivity against cancer cells and bacteria.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action:
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring is essential for antibacterial activity, often acting by disrupting bacterial lipid biosynthesis or other cellular mechanisms .

Case Studies:

  • Antibacterial Efficacy:
    A study evaluated the compound against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .
  • Broad Spectrum Activity:
    In vitro tests showed that derivatives of thiazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria. Specifically, modifications to the thiazole structure enhanced antibacterial efficacy, indicating a structure-activity relationship (SAR) that could guide future drug design .

Anticancer Activity

Mechanism of Action:
The anticancer potential of 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine has been explored through various studies. Its mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies:

  • Cytotoxic Effects:
    In a comparative study assessing the cytotoxic effects on various cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer), the compound exhibited significant reductions in cell viability at concentrations above 10 µM. The findings suggest that this compound could be a promising candidate for further development in cancer therapy .
  • Molecular Docking Studies:
    Molecular docking studies have been conducted to understand the binding interactions of this compound with specific cancer-related receptors. These studies help elucidate how structural modifications can enhance anticancer activity and guide future synthetic efforts .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationFindingsReferences
AntimicrobialSignificant activity against MRSA and other resistant strains; lower MIC than traditional antibiotics
AnticancerInduces apoptosis and cell cycle arrest; effective against A549 and MCF7 cell lines
Structure-Activity RelationshipModifications enhance efficacy; molecular docking studies inform future design

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine 8-OCH₃, 4,5-dihydro thiazole, 2-NH₂ 232.31 Noted in synthesis catalogs; structural analog of SKA-31
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine No methoxy group, 4,5-dihydro thiazole, 2-NH₂ 202.28 Precursor for SKA-31; activates KCa2/3.1 channels
7,8-Dimethoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine 7-OCH₃, 8-OCH₃, 4,5-dihydro thiazole, 2-NH₂ 266.34 Enhanced electron density due to two methoxy groups; no direct activity data
Naphtho[1,2-d]thiazol-2-amine (SKA-31) Fully aromatic thiazole ring, 2-NH₂ 200.27 Potent KCa2/3.1 activator; lowers blood pressure in vivo
4,5-Dihydro-N-[2-(4-morpholinyl)ethyl]naphtho[1,2-d]thiazol-2-amine Morpholinyl-ethyl substitution at N-position 377.36 Increased solubility; potential CNS targeting due to morpholine

Pharmacological and Functional Insights

  • KCa2/3.1 Channel Activation: SKA-31 (non-methoxy analog) demonstrates EC₅₀ values of 1–5 µM for KCa2/3.1 activation, whereas methoxy-substituted analogs may exhibit altered potency due to steric or electronic effects .
  • Cardiovascular Effects : SKA-31 reduces detrusor smooth muscle excitability and lowers blood pressure, suggesting that the target compound’s methoxy group could modulate these effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of precursor amines with thiourea derivatives under acidic conditions. For example, refluxing 2-amino-4-phenylthiazole with veratraldehyde in ethanol and acetic acid yields structurally analogous thiazoles . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), acid catalysts (e.g., glacial acetic acid), and reaction time (typically 6–10 hours) to improve yield. Monitoring via TLC ensures reaction completion .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectral techniques:

  • ¹H-NMR : Identify aromatic protons (δ 6.8–7.1 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 260.08 for C₁₃H₁₄N₂O₂S) and fragmentation patterns .
  • X-ray crystallography : Resolve the fused naphthothiazole ring system and verify dihedral angles .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functionalization of the naphthothiazole core?

  • Methodology :

  • Introduce substituents at the 4,5-dihydro position (e.g., methyl, ethyl) to modulate lipophilicity and bioavailability .
  • Replace the methoxy group with halogens (e.g., Cl, Br) to enhance electrophilic interactions with target proteins .
  • Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like COX-2 or EGFR .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?

  • Methodology :

  • Degradation studies : Expose the compound to UV light or soil microbes, then quantify residuals via HPLC .
  • Trophic transfer assays : Test bioaccumulation in Daphnia magna and zebrafish embryos (LC₅₀/EC₅₀ calculations) .

Q. How to resolve contradictory bioactivity data across studies?

  • Methodology :

  • Validate assay reproducibility using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Control for stereochemical purity (chiral HPLC) to rule out enantiomer-specific effects .
  • Perform meta-analyses of dose-response curves to identify outliers or confounding variables .

Q. What strategies improve yield in multi-step syntheses of naphthothiazole derivatives?

  • Methodology :

  • Use flow chemistry for intermediates prone to oxidation (e.g., thiols) .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How to design in vivo studies for pharmacokinetic profiling?

  • Methodology :

  • Rodent models : Administer orally (10 mg/kg) and collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis .
  • Tissue distribution : Sacrifice animals post-administration and quantify compound levels in liver/kidney .

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